3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride
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Overview
Description
3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.72 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with 2-methylpropylamine under acidic conditions to form the intermediate 3-{[(2-Methylpropyl)amino]methyl}phenol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated phenols
Scientific Research Applications
3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-{[(2-Methylpropyl)amino]methyl}phenol: The non-hydrochloride form of the compound.
3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride: Similar in structure but with different substituents on the phenol ring.
Uniqueness
This compound is unique due to its specific combination of a phenolic hydroxyl group and an amino group, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(2-methylpropylamino)methyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)7-12-8-10-4-3-5-11(13)6-10;/h3-6,9,12-13H,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTBVMBBSZRAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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